BenchChemオンラインストアへようこそ!

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Lipophilicity Physicochemical Properties Drug Likeness

This fluorinated quinoline-3-carboxylate delivers a ΔLogP of +0.78 over non-fluorinated analogs, translating to approximately sixfold higher partition coefficient for superior membrane permeability. The electron-withdrawing 6-CF₃ group blocks oxidative degradation at a known metabolic soft spot on the quinoline scaffold, conferring metabolic stability critical for antimalarial, antimicrobial, and anticoccidial lead optimization. Procure at 97% standard purity with batch-specific QC documentation (NMR, HPLC, GC) to ensure reproducible starting material quality across iterative SAR studies.

Molecular Formula C13H10F3NO3
Molecular Weight 285.22 g/mol
CAS No. 71083-01-7
Cat. No. B3428983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
CAS71083-01-7
Molecular FormulaC13H10F3NO3
Molecular Weight285.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-4-3-7(13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18)
InChIKeySPGPSFWOMJQSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 71083-01-7): A Fluorinated Quinoline Scaffold for Pharmaceutical and Agrochemical Research


Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 71083-01-7; also known as ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate) is a fluorinated quinoline derivative with a molecular formula of C₁₃H₁₀F₃NO₃ and a molecular weight of 285.22 g/mol [1]. The compound features a 4-hydroxyquinoline-3-carboxylate core bearing an electron-withdrawing trifluoromethyl (-CF₃) group at the 6-position, a structural motif that distinguishes it from non-fluorinated 4-hydroxyquinoline-3-carboxylate analogs and contributes to enhanced lipophilicity (computed XLogP3-AA of 2.9) and potential metabolic stability [1]. As a fluorinated building block, this compound is supplied at standard purities of 96-97% and is utilized as a key intermediate in medicinal chemistry and agrochemical research, particularly in programs targeting antimalarial, antimicrobial, and anticoccidial applications .

Why Substituting Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate with Non-Fluorinated Analogs Is Not Scientifically Equivalent


Substituting ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 71083-01-7) with non-fluorinated ethyl 4-hydroxyquinoline-3-carboxylate (CAS 26892-90-0) or other positional isomers introduces quantifiable differences in physicochemical properties that directly impact biological performance and synthetic utility. The presence of the trifluoromethyl group at the 6-position significantly increases lipophilicity, with the target compound exhibiting a computed XLogP3-AA of 2.9 [1] compared to a LogP of approximately 2.12 for the non-fluorinated ethyl 4-hydroxyquinoline-3-carboxylate [2]. This ΔLogP of +0.78 translates to approximately sixfold higher partition coefficient favoring membrane permeability and tissue distribution. Furthermore, the -CF₃ group confers metabolic stability by blocking oxidative degradation at the 6-position, a known metabolic soft spot in quinoline scaffolds [3]. Substitution with positional isomers such as ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate (CAS 1352935-29-5) or ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate yields chemically distinct intermediates with different reactivity profiles and downstream synthetic compatibility . The quantitative evidence presented below establishes that these differences are not merely structural but translate to meaningful divergence in biological activity potential, synthetic pathway feasibility, and procurement specifications.

Quantitative Differentiation Evidence for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 71083-01-7)


Lipophilicity Advantage: XLogP3-AA of 2.9 for 6-Trifluoromethyl Analog vs. LogP 2.12 for Non-Fluorinated Analog

The target compound ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate exhibits a computed XLogP3-AA value of 2.9, representing a +0.78 increase in lipophilicity compared to the non-fluorinated ethyl 4-hydroxyquinoline-3-carboxylate (LogP = 2.12) [1] [2]. This ΔLogP of +0.78 corresponds to approximately a sixfold increase in the octanol-water partition coefficient, indicating substantially enhanced membrane permeability and tissue distribution potential. The electron-withdrawing trifluoromethyl group at the 6-position alters the electron density distribution of the quinoline ring system, contributing to this measurable physicochemical differentiation [3].

Lipophilicity Physicochemical Properties Drug Likeness Membrane Permeability

Metabolic Stability Enhancement: Trifluoromethyl Group Blocks Oxidative Degradation at Quinoline 6-Position

The trifluoromethyl group at the 6-position of ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate confers enhanced metabolic stability by sterically and electronically blocking oxidative degradation at this position. Comparative literature on quinoline metabolism demonstrates that the 6-position is a primary site of cytochrome P450-mediated hydroxylation and subsequent phase II conjugation, with fluorine substitution at this site significantly reducing metabolic clearance [1] [2]. While direct microsomal stability data for the target compound are not available in the public domain, class-level evidence from structurally related 4-hydroxyquinoline-3-carboxylates and trifluoromethyl-substituted quinolines indicates that -CF₃ substitution at the 6-position typically reduces intrinsic clearance by 2- to 10-fold compared to unsubstituted or methyl-substituted analogs [3].

Metabolic Stability Fluorine Chemistry Drug Metabolism Pharmacokinetics

Anticoccidial Activity Potential: 4-Hydroxyquinoline-3-carboxylate Scaffold Demonstrates Efficacy at 27 mg/kg

The 4-hydroxyquinoline-3-carboxylate scaffold, which forms the core of ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, has established anticoccidial activity as demonstrated in multiple peer-reviewed studies. In a 2010 study evaluating eight novel ethyl 7-alkyl-6-(2-aryloxyethoxy)-4-hydroxyquinoline-3-carboxylates, two compounds exhibited significant anticoccidial activity against Eimeria tenella in chickens at a dose of 27 mg/kg when assessed by the Anticoccidial Index (ACI) method [1]. Earlier foundational work by Hermans et al. (1973) established the structure-activity relationship for anticoccidial effects in the 4-hydroxyquinoline-3-carboxylate series, confirming that the 3-carboxylate ester and 4-hydroxy groups are essential pharmacophoric elements [2]. While the target compound has not been directly evaluated in published anticoccidial assays, it retains the complete 4-hydroxyquinoline-3-carboxylate pharmacophore required for this activity class, and the 6-CF₃ substitution may further modulate potency through altered lipophilicity and electronic effects.

Anticoccidial Antiparasitic Veterinary Medicine Agrochemical Research

Supply Chain Quality Specification: 97% Purity with Batch-Specific QC Documentation (NMR, HPLC, GC)

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 71083-01-7) is commercially available at a standardized purity of 97% from multiple reputable suppliers, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon request . This quality specification establishes a verifiable procurement benchmark that ensures experimental reproducibility across different research sites and time points. The compound is supplied as a research-grade building block with documented storage conditions (room temperature stability), eliminating variability introduced by uncontrolled synthesis or purification . By contrast, positional isomers such as ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate (CAS 1352935-29-5) and the non-fluorinated analog ethyl 4-hydroxyquinoline-3-carboxylate (CAS 26892-90-0) are supplied by different vendor networks with varying quality specifications (96% vs. 98% purity) and distinct analytical profiles, which can introduce confounding variables in cross-study comparisons .

Quality Control Analytical Chemistry Procurement Reproducibility

Synthetic Intermediate Utility: Key Precursor for Antituberculosis Lead Compounds via 6-CF₃ Quinoline Scaffold

The 6-trifluoromethyl-4-hydroxyquinoline-3-carboxylate scaffold has been explicitly identified as a critical intermediate in the synthesis of antituberculosis lead compounds. Mao et al. (2009) reported that 5-(2,8-bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, a compound derived from the 4-hydroxyquinoline core bearing trifluoromethyl substitution, demonstrated promising antituberculosis activity and underwent detailed in vitro and in vivo metabolism studies [1]. The 6-CF₃-quinoline scaffold in ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate provides a versatile synthetic handle for further elaboration, including O-alkylation at the 4-hydroxy position, amide formation at the 3-carboxylate, and electrophilic aromatic substitution reactions enabled by the electronic influence of the -CF₃ group [2]. This synthetic versatility distinguishes the 6-CF₃-substituted scaffold from non-fluorinated analogs, which lack the electron-withdrawing effects and metabolic stabilization conferred by fluorine substitution.

Synthetic Chemistry Tuberculosis Medicinal Chemistry Lead Optimization

Optimal Application Scenarios for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 71083-01-7) Based on Evidence


Lead Optimization in Antiparasitic Drug Discovery (Anticoccidial and Antimalarial Programs)

The 4-hydroxyquinoline-3-carboxylate scaffold of ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate has validated anticoccidial activity in the 4-hydroxyquinoline-3-carboxylate class, with related compounds demonstrating efficacy at 27 mg/kg in Eimeria tenella-infected chickens [1]. The 6-trifluoromethyl substitution enhances lipophilicity (XLogP3-AA = 2.9) [2] and metabolic stability [3], making this compound particularly suitable as a starting point for lead optimization campaigns targeting coccidiosis in poultry or malaria in humans, where improved membrane permeability and reduced metabolic clearance are desirable attributes.

Synthesis of Antituberculosis Drug Candidates via 6-CF₃ Quinoline Scaffold

The 6-trifluoromethyl-4-hydroxyquinoline-3-carboxylate scaffold has been employed as a key intermediate in the synthesis of antituberculosis lead compounds, as demonstrated by Mao et al. (2009) with bis(trifluoromethyl)quinoline derivatives [4]. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate provides a versatile synthetic platform for O-alkylation at the 4-hydroxy position, amide formation at the 3-carboxylate, and further elaboration enabled by the electron-withdrawing -CF₃ group [5], offering researchers a validated entry point for tuberculosis drug discovery programs.

Fluorinated Building Block Procurement for Physicochemical Property Optimization

Researchers seeking to improve the drug-like properties of quinoline-based lead compounds can utilize ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate as a fluorinated building block to systematically modulate lipophilicity and metabolic stability. The computed ΔLogP of +0.78 relative to non-fluorinated ethyl 4-hydroxyquinoline-3-carboxylate [2] provides a quantifiable benchmark for property optimization, while the availability of batch-specific QC documentation (NMR, HPLC, GC at 97% purity) ensures reproducible starting material quality across iterative synthesis and structure-activity relationship studies.

Comparative Pharmacology Studies of Positional Isomers and Fluorination Effects

Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (3-carboxylate isomer, CAS 71083-01-7) is chemically distinct from the 2-carboxylate positional isomer (CAS 1352935-29-5) and the non-fluorinated analog (CAS 26892-90-0), enabling systematic investigation of positional isomerism and fluorination effects on biological activity . Researchers designing structure-activity relationship studies can use this compound as a defined comparator to isolate the contributions of carboxylate position and -CF₃ substitution to target engagement, cellular permeability, and metabolic fate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.